molecular formula C9H11Cl2N5 B1473319 {[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1426290-39-2

{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Cat. No. B1473319
CAS RN: 1426290-39-2
M. Wt: 260.12 g/mol
InChI Key: UXDZOEXYZHSRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a tetrazole ring, like the one in your compound, are often used in medicinal chemistry due to their bioisosteric properties . They can mimic the structure of a carboxylic acid group, which makes them useful in drug design .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR and FTIR .


Chemical Reactions Analysis

Tetrazoles can participate in various chemical reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, tetrazoles are generally stable under normal conditions, but they can decompose under acidic conditions or high temperatures .

Scientific Research Applications

Novel Synthesis Techniques

  • A study outlines a novel method for preparing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, which are derivatives of tetrazole, starting from p-aminobenzonitrile. This process involves several steps including protection, tetrazole formation, hydrolysis, chlorination, and amination, yielding biologically potent tetrazole derivatives (K. Rao, B. Prasanna, & Boina Gopal Rao, 2014).

Synthesis of Benzimidazole Derivatives

  • Another study details the synthesis of a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines. This synthesis involves various steps, including cycloaddition, N-methylation, and the introduction of a b-lactam ring. These compounds exhibited notable antibacterial and cytotoxic activities (M. Noolvi et al., 2014).

Tetrazole-Containing Derivatives

  • Research into the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid demonstrates the versatility of tetrazole compounds. These derivatives were synthesized with good yields, showcasing the potential for developing new compounds with varied biological activities (S. Putis et al., 2008).

Antimicrobial and Cytotoxic Activity

  • A study on the synthesis and characterization of gold (III) and Nickel (II) metal ion complexes derived from a tetrazole-triazole compound revealed significant cytotoxic activity against a breast cancer cell line. This suggests potential applications in cancer research and treatment (Afnan H. Ghani & Ammar J. Alabdali, 2022).

Organic Light-Emitting Diodes (OLEDs)

  • Bipolar molecules involving tetrazole moieties were developed for use in organic light-emitting diodes (OLEDs). These molecules showed excellent thermal stability and solubility, indicating their suitability for advanced electronic applications (Z. Ge et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some tetrazole-containing compounds are used as antiviral, antibacterial, or anticancer agents .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Some tetrazoles are known to be explosive, especially when they are dry .

Future Directions

The future directions in the study of tetrazole-containing compounds could involve exploring their potential uses in medicinal chemistry, particularly as bioisosteres for carboxylic acid groups .

properties

IUPAC Name

[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5.ClH/c1-6-2-3-7(4-8(6)10)15-9(5-11)12-13-14-15;/h2-4H,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDZOEXYZHSRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Reactant of Route 2
Reactant of Route 2
{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Reactant of Route 3
Reactant of Route 3
{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Reactant of Route 4
Reactant of Route 4
{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Reactant of Route 5
Reactant of Route 5
{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Reactant of Route 6
{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.